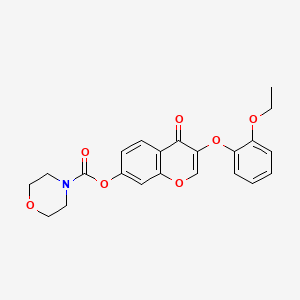

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, also known as EPC-Mo, is a synthetic compound that has attracted attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

A method for the simple synthesis of the esters of 4-halo-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids demonstrates the versatility of related chromen structures in organic synthesis. This process involves short-term treatment with hydrohalogen acids and potential hydrolysis to the 4-hydroxy derivative under specific conditions (Ukrainets et al., 2006).

Research on phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups reveals their potential as agents for photodynamic therapy. These derivatives show promising results in in vitro models using cancer cell lines, highlighting their significance in medicinal applications (Kucińska et al., 2015).

An efficient protocol for the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates through condensation of salicylaldehydes with ethyl 4,4,4-trichloro-3-oxobutanoate introduces a novel pathway for synthesizing coumarin derivatives, showcasing the adaptability of chromene structures in chemical syntheses (Sairam et al., 2015).

Pharmacological and Biological Applications

A study on a new P-glycoprotein inhibitor, HM-30181, explores its metabolism in rats using liquid chromatography/electrospray mass spectrometry. This research provides insight into the metabolic pathways of chromene-based inhibitors and their potential therapeutic applications (Paek et al., 2006).

The discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186) as a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers illustrates the application of chromene derivatives in targeted cancer therapy. This compound entered phase I clinical trials, indicating its potential for clinical use (Barlaam et al., 2015).

properties

IUPAC Name |

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-2-27-17-5-3-4-6-18(17)30-20-14-28-19-13-15(7-8-16(19)21(20)24)29-22(25)23-9-11-26-12-10-23/h3-8,13-14H,2,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKBFCVLOQCMON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)

![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2364299.png)

![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)

![(Z)-3-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2364304.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)